1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
CAS No.: 1596719-99-1
Cat. No.: VC7734634
Molecular Formula: C12H15NO
Molecular Weight: 189.258
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1596719-99-1 |
---|---|
Molecular Formula | C12H15NO |
Molecular Weight | 189.258 |
IUPAC Name | 1-ethyl-3,4-dihydro-2H-1-benzazepin-5-one |
Standard InChI | InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3 |
Standard InChI Key | QPPVJNTYIVJYLO-UHFFFAOYSA-N |
SMILES | CCN1CCCC(=O)C2=CC=CC=C21 |
Introduction
Molecular Structure and Fundamental Properties
Structural Features
The core structure of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one consists of a benzannulated azepine ring system. Key features include:
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A tetrahydrobenzazepine scaffold with partial saturation at the 2,3,4,5 positions.
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An ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 1.
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A ketone functional group (-C=O) at position 5.
The molecular formula is C₁₂H₁₅NO, with a molar mass of 189.25 g/mol .
Property | Value | Source |
---|---|---|
CAS Number | 1596719-99-1 | |
Molecular Formula | C₁₂H₁₅NO | |
Molecular Weight | 189.25 g/mol | |
Density | Not reported | |
Boiling Point | Not reported |
Synthetic Routes and Methodologies
Lactone-to-Benzazepine Transformation
A general strategy for synthesizing benzazepinones involves the ring expansion of lactones. For example, Ackerman et al. demonstrated that 3-phenyl-3-(2-aminoethyl)phthalide undergoes solvent-free rearrangement to form 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one . By analogy, introducing an ethyl group at the nitrogen position during synthesis could yield the target compound.
Alkylation of Benzazepinone Precursors
Ambeed’s protocol for synthesizing 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves alkylating α-tetralone derivatives . Adapting this method, ethylation of a primary amine intermediate (e.g., 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one) using ethylating agents (e.g., ethyl bromide) could install the ethyl substituent .
Table 2: Representative Synthetic Steps
Step | Reagents/Conditions | Outcome |
---|---|---|
Precursor Alkylation | Ethyl bromide, base | N-Ethyl substitution |
Cyclization | Acid catalysis | Ring closure to benzazepinone |
Chemical Reactivity and Functionalization
Ketone Reactivity
The ketone at position 5 is amenable to nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to form secondary alcohols or alkanes, respectively. Such modifications could diversify the compound’s utility in medicinal chemistry .
Dehydration Reactions
Under acidic conditions, tetrahydrobenzazepinones undergo dehydration to form dihydro derivatives. For instance, treatment of 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one with concentrated sulfuric acid yields 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-one . Similar reactivity is expected for the 1-ethyl analog.
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